molecular formula C14H12O4 B14289008 6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol CAS No. 97612-27-6

6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol

Cat. No.: B14289008
CAS No.: 97612-27-6
M. Wt: 244.24 g/mol
InChI Key: WREAQMXXCUARJD-UHFFFAOYSA-N
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Description

6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol is an organic compound with the molecular formula C14H12O4 It is characterized by the presence of a hydroxyphenyl group attached to an ethenyl group, which is further connected to a benzene ring substituted with three hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 1,2,4-benzenetriol.

    Condensation Reaction: The key step involves a condensation reaction between 4-hydroxybenzaldehyde and 1,2,4-benzenetriol in the presence of a base such as sodium hydroxide. This reaction forms the ethenyl linkage between the two aromatic rings.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent extraction and distillation for purification.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ethenyl group can be reduced to an ethyl group.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 6-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2,4-triol.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with target proteins, modulating their activity. Additionally, the compound can scavenge free radicals, thereby exerting antioxidant effects. The ethenyl group may also participate in interactions with cellular components, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Resveratrol: A stilbene compound with similar antioxidant properties.

    Quercetin: A flavonoid with multiple hydroxyl groups and known for its anti-inflammatory effects.

    Catechol: A simple phenolic compound with two hydroxyl groups on a benzene ring.

Uniqueness

6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol is unique due to its specific arrangement of hydroxyl groups and the presence of an ethenyl linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

97612-27-6

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

6-[2-(4-hydroxyphenyl)ethenyl]benzene-1,2,4-triol

InChI

InChI=1S/C14H12O4/c15-11-5-2-9(3-6-11)1-4-10-7-12(16)8-13(17)14(10)18/h1-8,15-18H

InChI Key

WREAQMXXCUARJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)O)O

Origin of Product

United States

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